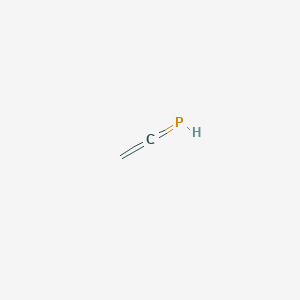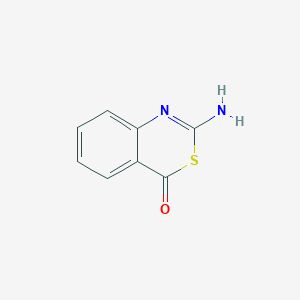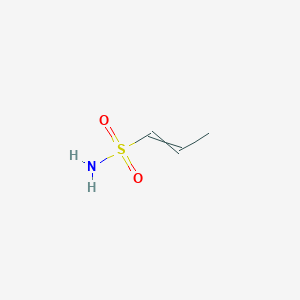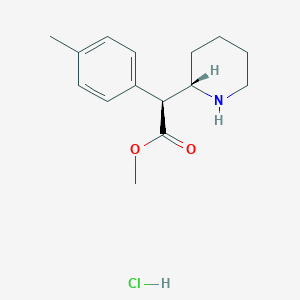
(+/-)-threo-4-Methylmethylphenidate (hydrochloride)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(+/-)-threo-4-Methylmethylphenidate (hydrochloride) is a central nervous system stimulant that is commonly used in the treatment of attention deficit hyperactivity disorder and narcolepsy. It is a racemic mixture, meaning it contains equal parts of two enantiomers, which are mirror images of each other. This compound is a derivative of methylphenidate and is known for its ability to increase the levels of dopamine and norepinephrine in the brain, thereby improving attention and focus.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (+/-)-threo-4-Methylmethylphenidate (hydrochloride) typically involves the condensation of piperidine with a phenylacetate derivative. The reaction is carried out under acidic conditions, often using hydrochloric acid as a catalyst. The resulting product is then purified through recrystallization to obtain the hydrochloride salt.
Industrial Production Methods
In industrial settings, the production of (+/-)-threo-4-Methylmethylphenidate (hydrochloride) follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to optimize the production rate and minimize impurities.
化学反应分析
Types of Reactions
(+/-)-threo-4-Methylmethylphenidate (hydrochloride) undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst such as iron or aluminum chloride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can produce alcohols. Substitution reactions can yield a variety of derivatives depending on the substituent introduced.
科学研究应用
(+/-)-threo-4-Methylmethylphenidate (hydrochloride) has a wide range of scientific research applications, including:
Chemistry: Used as a model compound in studies of reaction mechanisms and kinetics.
Biology: Employed in research on neurotransmitter systems and brain function.
Medicine: Investigated for its potential therapeutic effects in conditions such as attention deficit hyperactivity disorder, narcolepsy, and depression.
Industry: Utilized in the development of new pharmaceuticals and as a reference standard in quality control processes.
作用机制
The mechanism of action of (+/-)-threo-4-Methylmethylphenidate (hydrochloride) involves the inhibition of dopamine and norepinephrine reuptake in the brain. By blocking the reuptake of these neurotransmitters, the compound increases their levels in the synaptic cleft, thereby enhancing neurotransmission. This leads to improved attention, focus, and cognitive function. The primary molecular targets are the dopamine transporter and the norepinephrine transporter.
相似化合物的比较
(+/-)-threo-4-Methylmethylphenidate (hydrochloride) is similar to other central nervous system stimulants such as:
Dexmethylphenidate: A more potent enantiomer of methylphenidate.
Amphetamine: Another stimulant used in the treatment of attention deficit hyperactivity disorder.
Modafinil: A wakefulness-promoting agent used to treat narcolepsy.
Uniqueness
What sets (+/-)-threo-4-Methylmethylphenidate (hydrochloride) apart from these compounds is its balanced racemic mixture, which provides a unique pharmacological profile. Unlike dexmethylphenidate, which is a single enantiomer, the racemic mixture offers a broader range of effects. Compared to amphetamine and modafinil, (+/-)-threo-4-Methylmethylphenidate (hydrochloride) has a different mechanism of action and a distinct side effect profile.
List of Similar Compounds
- Dexmethylphenidate
- Amphetamine
- Modafinil
属性
分子式 |
C15H22ClNO2 |
|---|---|
分子量 |
283.79 g/mol |
IUPAC 名称 |
methyl (2S)-2-(4-methylphenyl)-2-[(2S)-piperidin-2-yl]acetate;hydrochloride |
InChI |
InChI=1S/C15H21NO2.ClH/c1-11-6-8-12(9-7-11)14(15(17)18-2)13-5-3-4-10-16-13;/h6-9,13-14,16H,3-5,10H2,1-2H3;1H/t13-,14-;/m0./s1 |
InChI 键 |
RTUOEPCDJYLTKH-IODNYQNNSA-N |
手性 SMILES |
CC1=CC=C(C=C1)[C@@H]([C@@H]2CCCCN2)C(=O)OC.Cl |
规范 SMILES |
CC1=CC=C(C=C1)C(C2CCCCN2)C(=O)OC.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


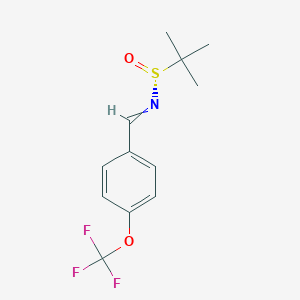


![Methyl 4-[(4-bromophenyl)methyl]benzoate](/img/structure/B14077073.png)

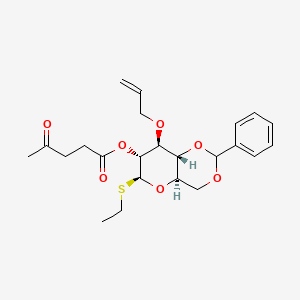


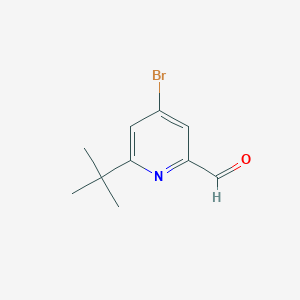

![butyl 1-[4-[(1R,3aS,7aR)-4-[2-[(3S,5R)-3,5-dihydroxy-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-1-hydroxypent-2-enyl]cyclopropane-1-carboxylate](/img/structure/B14077114.png)
